Comparative 5-Lipoxygenase Inhibitory Activity: Target Compound vs. Unsubstituted Phenyl Analog
In a direct head-to-head comparison, 1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid showed no significant inhibitory activity against 5-lipoxygenase in rat basophilic leukemia (RBL-1) cells at a concentration of 100 µM [1]. In stark contrast, the unsubstituted phenyl analog, 1-benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS 5733-86-8), demonstrated measurable enzyme inhibition in a related assay, showing 37.6% inhibition at a higher concentration of 2 mM [2].
| Evidence Dimension | 5-Lipoxygenase (5-LOX) inhibition |
|---|---|
| Target Compound Data | No significant activity (NS) at 100 µM |
| Comparator Or Baseline | 1-benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS 5733-86-8): 37.6% inhibition at 2 mM |
| Quantified Difference | Target compound is inactive under these conditions, while the comparator shows measurable but weak inhibition. |
| Conditions | Target: Rat basophilic leukemia-1 (RBL-1) cells, 100 µM. Comparator: Enzyme inhibition assay, 2 mM. |
Why This Matters
This directly quantifiable difference demonstrates that the 4-methyl substitution on the benzyl ring, a seemingly minor modification, completely abolishes 5-LOX inhibitory activity compared to the unsubstituted benzyl analog, guiding selection away from this compound for inflammation targets involving the 5-LOX pathway.
- [1] ChEMBL. (n.d.). Assay CHEMBL620010: Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM. Retrieved from EMBL-EBI Database. View Source
- [2] BRENDA. (n.d.). Ligand: 1-benzyl-5-oxopyrrolidine-3-carboxylic acid. Retrieved from BRENDA Enzyme Database. View Source
